2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring substituted with an amino group and a benzenesulfonyl group, as well as a sulfanyl group linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the coupling of the sulfanyl group with the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative .
Scientific Research Applications
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide
- **2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
- **2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)butanamide
Uniqueness
What sets 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethylphenyl group, for instance, may enhance its binding affinity to certain molecular targets, thereby increasing its potency .
Properties
Molecular Formula |
C20H20N4O3S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-13-7-6-10-16(14(13)2)23-18(25)12-28-20-22-11-17(19(21)24-20)29(26,27)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) |
InChI Key |
AJAKCNKLGXTMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.